1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea
Overview
Description
1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea is a complex organic compound that features a triazine ring, a furan moiety, and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the furan and naphthalene groups. Common reagents used in these reactions include dimethylamine, furan-2-carbaldehyde, and naphthyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form furanones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan moiety can yield furanones, while substitution of the dimethylamino group can result in various substituted triazines.
Scientific Research Applications
1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The furan and naphthalene groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-phenylurea
- 1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-benzylurea
Uniqueness
1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-28(2)21-25-19(13-12-16-9-6-14-30-16)24-20(26-21)27-22(29)23-18-11-5-8-15-7-3-4-10-17(15)18/h3-14H,1-2H3,(H2,23,24,25,26,27,29)/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHUWDNJDFFRJV-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC(=O)NC2=CC=CC3=CC=CC=C32)C=CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)NC(=O)NC2=CC=CC3=CC=CC=C32)/C=C/C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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